Structural Elucidation of 2-[2-(4-fluorophenyl)-2-oxoethyl]isoindole-1,3-dione: A Comprehensive NMR Guide
Structural Elucidation of 2-[2-(4-fluorophenyl)-2-oxoethyl]isoindole-1,3-dione: A Comprehensive NMR Guide
Executive Summary
The compound 2-[2-(4-fluorophenyl)-2-oxoethyl]isoindole-1,3-dione (commonly referred to as N-(4-fluorophenacyl)phthalimide) is a highly versatile building block in medicinal chemistry. It serves as a critical intermediate in the synthesis of asymmetric amino alcohols and potent matrix metalloproteinase (MMP) inhibitors . For researchers synthesizing this molecule, unambiguous structural elucidation is paramount. This whitepaper provides an in-depth, causality-driven guide to assigning the 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts of this compound, supported by 2D NMR methodologies.
Experimental Workflow: Synthesis and Sample Preparation
High-resolution NMR spectroscopy demands high-purity analytes. The presence of paramagnetic impurities or undissolved particulates creates magnetic susceptibility gradients, which distort the localized magnetic field and lead to line broadening. Therefore, the synthesis and sample preparation must be treated as a self-validating system where chemical purity guarantees spectroscopic clarity.
Step-by-Step Methodology
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Reaction Setup: Dissolve 10.0 mmol of 4-fluorophenacyl bromide in 10 mL of anhydrous N,N-dimethylformamide (DMF).
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Nucleophilic Substitution: Add 11.0 mmol (1.1 eq) of potassium phthalimide. Stir the heterogeneous mixture at 25°C for 2 hours. Causality: The reaction proceeds rapidly via an S N 2 mechanism, driven by the high nucleophilicity of the phthalimide anion and the strong electrophilicity of the α -bromo ketone.
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Isolation: Pour the reaction mixture into 50 mL of ice-cold distilled water. The product will precipitate immediately. Filter and wash with copious amounts of water to remove residual KBr and DMF.
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Purification: Recrystallize the crude solid from boiling ethanol to yield pure white crystals of the target compound.
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NMR Sample Preparation: Dissolve 15 mg (for 1 H) or 50 mg (for 13 C) of the purified crystals in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v Tetramethylsilane (TMS).
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Filtration: Pass the solution through a tightly packed glass wool plug directly into a standard 5 mm NMR tube. Causality: This critical step removes microscopic dust and undissolved crystals, ensuring a perfectly homogeneous solution for optimal magnetic shimming.
Workflow for the synthesis and NMR preparation of the target phthalimide derivative.
Structural Elucidation via 1 H NMR
The 1 H NMR spectrum (acquired at 400 or 500 MHz in CDCl 3 ) is defined by three distinct proton environments. Understanding the electronic causality behind these shifts prevents misassignment.
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The Methylene Bridge (-CH 2 -): This isolated spin system is flanked by two strongly electron-withdrawing groups: the phthalimide nitrogen and the ketone carbonyl. This dual inductive (-I) and anisotropic deshielding effect strips electron density from the protons, pushing their resonance significantly downfield to a sharp singlet at 5.10 ppm .
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The Phthalimide Ring: The isolated isoindole-1,3-dione moiety possesses C2v symmetry, rendering the four aromatic protons an AA'BB' spin system. The protons ortho to the imide carbonyls (H-4, H-7) are more heavily deshielded by the C=O anisotropy, appearing as a multiplet at 7.88 ppm . The meta protons (H-5, H-6) appear slightly upfield at 7.74 ppm .
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The 4-Fluorophenyl Ring: The presence of the para-fluorine atom creates an AA'BB'X spin system. Fluorine exerts a strong inductive electron-withdrawing effect (-I) but an even stronger resonance electron-donating effect (+M).
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The protons ortho to the ketone (H-2', H-6') are deshielded by the magnetic anisotropy of the adjacent C=O π -system, appearing at 8.05 ppm . They couple to the adjacent protons ( 3JHH ) and the fluorine atom ( 4JHF ).
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The protons ortho to the fluorine (H-3', H-5') are shielded by the +M effect of the halogen, pushing them upfield to 7.18 ppm . They appear as an apparent triplet due to overlapping 3JHH and 3JHF coupling constants.
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Table 1: 1 H NMR Quantitative Data Summary
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constant ( J in Hz) | Assignment Logic |
| H-2', H-6' (Ar) | 8.05 | dd | 2H | 3JHH≈8.8 , 4JHF≈5.4 | Deshielded by ketone anisotropy. |
| H-4, H-7 (Phth) | 7.88 | m | 2H | - | AA'BB' system, deshielded by imide C=O. |
| H-5, H-6 (Phth) | 7.74 | m | 2H | - | AA'BB' system, distant from C=O. |
| H-3', H-5' (Ar) | 7.18 | t | 2H | 3JHH≈8.6 , 3JHF≈8.6 | Shielded by fluorine +M resonance. |
| -CH 2 - | 5.10 | s | 2H | - | Deshielded by adjacent N and C=O. |
Structural Elucidation via 13 C NMR
The 13 C NMR spectrum (100 or 125 MHz in CDCl 3 ) provides a robust map of the carbon skeleton. The most diagnostic feature is the heteronuclear spin-spin coupling between the 13 C nuclei and the 19 F nucleus (spin = 1/2, 100% natural abundance). This coupling splits the carbon signals of the 4-fluorophenyl ring into doublets, with the magnitude of JCF decaying as a function of bond distance.
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C-F Coupling Cascade: The ipso carbon (C-4') exhibits a massive one-bond coupling ( 1JCF≈255 Hz). The ortho carbons (C-3', C-5') show a strong two-bond coupling ( 2JCF≈22 Hz). The meta carbons (C-2', C-6') display a three-bond coupling ( 3JCF≈9 Hz), and the para carbon (C-1') shows a weak four-bond coupling ( 4JCF≈3 Hz).
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Carbonyls: The ketone C=O is highly deshielded, resonating at 190.5 ppm . The two equivalent phthalimide C=O carbons resonate at 167.8 ppm .
Table 2: 13 C NMR Quantitative Data Summary
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J in Hz) | Assignment Logic |
| C=O (Ketone) | 190.5 | s | - | Highly deshielded ketone carbonyl. |
| C=O (Phthalimide) | 167.8 | s | - | Imide carbonyls, shielded relative to ketone. |
| C-4' (Ar-F) | 166.2 | d | 1JCF≈255 | Direct C-F attachment, massive coupling. |
| C-5, C-6 (Phth) | 134.2 | s | - | Aromatic CH, furthest from imide effect. |
| C-3a, C-7a (Phth) | 132.1 | s | - | Quaternary aromatic carbons. |
| C-2', C-6' (Ar) | 130.9 | d | 3JCF≈9 | Ortho to ketone, meta to fluorine. |
| C-1' (Ar) | 130.8 | d | 4JCF≈3 | Quaternary carbon, ipso to ketone. |
| C-4, C-7 (Phth) | 123.6 | s | - | Aromatic CH, ortho to imide groups. |
| C-3', C-5' (Ar) | 116.1 | d | 2JCF≈22 | Ortho to fluorine, strong 2-bond coupling. |
| -CH 2 - | 43.5 | s | - | Aliphatic carbon, deshielded by N and C=O. |
2D NMR Strategies for Unambiguous Assignment
To ensure the structural assignment is a self-validating system, 1D NMR data must be cross-examined using 2D NMR techniques. This logical progression eliminates ambiguity, particularly for the closely resonating aromatic carbons.
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COSY (Correlation Spectroscopy): Confirms the 3JHH connectivity within the isolated spin systems. It will definitively link the H-2'/6' protons (8.05 ppm) to the H-3'/5' protons (7.18 ppm).
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HSQC (Heteronuclear Single Quantum Coherence): Maps protons to their directly attached carbons. This is critical for differentiating the C-1' quaternary carbon (130.8 ppm) from the C-2'/6' CH carbons (130.9 ppm), as only the latter will show an HSQC cross-peak.
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HMBC (Heteronuclear Multiple Bond Correlation): The ultimate tool for assembling the molecular fragments. The methylene protons at 5.10 ppm will exhibit strong 3-bond correlations to both the ketone carbonyl (190.5 ppm) and the phthalimide carbonyls (167.8 ppm), proving the intact linkage of the molecule.
2D NMR logical relationships for unambiguous structural elucidation.
References
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N-(p-Fluorophenacyl)phthalimide - SpectraBase. John Wiley & Sons, Inc. Available at: [Link]
- Asymmetric hydrogenation of alpha-amino carbonyl compounds.US Patent 20050159604A1.
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Structure-Based Design and Synthesis of Potent Matrix Metalloproteinase Inhibitors Derived from a 6H-1,3,4-Thiadiazine Scaffold. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]
